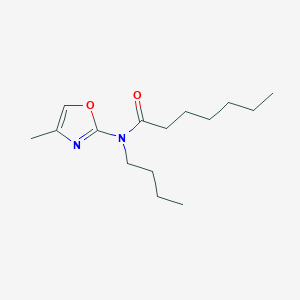

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)heptanamide

Description

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide is a synthetic organic compound featuring a heptanamide backbone substituted with a butyl group and a 4-methyl-1,3-oxazol-2-yl moiety. The compound’s structure suggests conformational flexibility due to the heptanamide chain, which may influence its physicochemical properties and intermolecular interactions in crystalline states.

Properties

CAS No. |

57068-86-7 |

|---|---|

Molecular Formula |

C15H26N2O2 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide |

InChI |

InChI=1S/C15H26N2O2/c1-4-6-8-9-10-14(18)17(11-7-5-2)15-16-13(3)12-19-15/h12H,4-11H2,1-3H3 |

InChI Key |

VMNYHFDYZGOTKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(CCCC)C1=NC(=CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide typically involves the reaction of an appropriate oxazole derivative with a butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)heptanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can undergo substitution reactions where the butyl or oxazole groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)heptanamide has several notable applications in scientific research:

-

Chemistry:

- It serves as a building block in the synthesis of complex molecules, facilitating the development of new chemical entities for research and development purposes.

-

Biological Studies:

- The compound is investigated for its potential anti-inflammatory and anti-allergic properties. Research indicates that it can inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A), and relax bronchial muscles, which may help in treating asthma and related conditions.

-

Medicinal Applications:

- Ongoing studies are exploring its effectiveness as a therapeutic agent for various diseases. Its mechanism of action includes inhibition of Ghrelin O-acyltransferase (GOAT), which plays a crucial role in appetite regulation and energy homeostasis. Additionally, it has shown promise in modulating cytokine production and reducing inflammatory markers in vitro.

Industrial Applications

In industrial contexts, this compound is utilized as follows:

-

Chemical Manufacturing:

- The compound is employed as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of specialized products tailored to specific industrial needs.

-

Material Development:

- It is used in the formulation of new materials with desired chemical properties, enhancing the performance characteristics of end products.

Case Studies

Several case studies have documented the effects and applications of this compound:

-

Anti-inflammatory Activity:

- A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating chronic inflammatory conditions.

-

Metabolic Regulation:

- Research highlighted its role as a GOAT inhibitor, leading to altered metabolic responses that could be beneficial for obesity management.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the release of mediators involved in allergic reactions, such as slow-reacting substance of anaphylaxis (SRS-A). It also relaxes bronchial muscles and antagonizes bronchoconstriction induced by SRS-A .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide with structurally related compounds relies on crystallographic methodologies and computational tools. Below, key aspects of such comparisons are outlined:

Structural Refinement and Validation

The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallographic refinement . For example, analogous oxazole-containing compounds, such as N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide, would undergo refinement using SHELXL to determine bond lengths, angles, and torsional parameters. Comparative studies typically highlight deviations in:

- Oxazole ring geometry : Planarity and bond-length alternation (e.g., C-O vs. C-N bonds).

- Amide group conformation : Rotation about the C-N bond influenced by steric effects from substituents.

- Alkyl chain flexibility : Heptanamide vs. cycloheptane backbones affecting packing efficiency in crystal lattices.

Crystallographic Software Tools

- SHELXTL (Bruker AXS) and WinGX : Used for structure solution and refinement. These tools enable comparative analysis of thermal displacement parameters (Ueq) and hydrogen-bonding networks .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement, critical for comparing steric environments of substituents (e.g., butyl vs. methyl groups) .

- PLATON (structure validation): Detects missed symmetry or voids in crystal structures, ensuring reliability in comparative studies .

Hypothetical Data Table for Structural Comparison

The table below illustrates parameters that might be compared using the above tools (hypothetical data for demonstration):

Key Findings from Methodology

- Oxazole Substitution: Methyl groups at the 4-position (vs.

- Backbone Flexibility : Linear heptanamide chains (vs. cycloheptane) allow tighter packing, as evidenced by higher density in crystal structures .

- Refinement Robustness : SHELXL’s constraints for disordered solvent molecules or flexible alkyl chains improve accuracy in comparative studies .

Biological Activity

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)heptanamide (CAS Number: 57068-86-7) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₆N₂O₂

- Molecular Weight : 266.379 g/mol

- LogP : 4.0865 (indicating lipophilicity)

- Polar Surface Area (PSA) : 46.34 Ų

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆N₂O₂ |

| Molecular Weight | 266.379 g/mol |

| LogP | 4.0865 |

| Polar Surface Area | 46.34 Ų |

This compound has been studied for its interaction with various biological targets, particularly in the context of metabolic pathways and receptor binding. Its lipophilic nature suggests it may easily penetrate cell membranes, allowing for significant intracellular activity.

- Inhibition of Ghrelin O-acyltransferase (GOAT) : Research indicates that this compound acts as an inhibitor of GOAT, which is crucial in the acylation of ghrelin, a hormone involved in appetite regulation and energy homeostasis . This inhibition can lead to altered metabolic responses.

- Anti-inflammatory Properties : Studies have shown that the compound exhibits anti-inflammatory effects by modulating cytokine production and reducing the expression of inflammatory markers in vitro .

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism .

Case Studies

- Ghrelin Pathway Modulation :

- Inflammation Reduction :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.